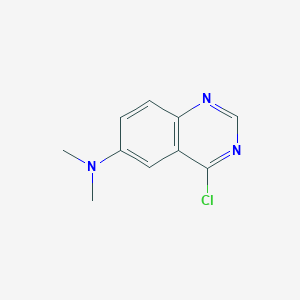

4-chloro-N,N-dimethylquinazolin-6-amine

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry and Medicinal Applications

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of heterocyclic chemistry. mdpi.compnrjournal.comijpsr.com Its rigid, planar structure and the presence of nitrogen atoms provide a unique electronic and steric profile, making it an ideal framework for interacting with a wide array of biological targets. nih.gov The inherent stability of the quinazoline ring system, coupled with the numerous sites available for substitution, allows for the creation of diverse molecular libraries with a broad spectrum of pharmacological activities. nih.govbohrium.com

This structural versatility has led to the identification of quinazoline derivatives with an impressive range of medicinal applications. These include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, antihypertensive, and anticonvulsant properties, among others. mdpi.commdpi.comresearchgate.net The quinazoline nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ijpsr.comnih.gov This has cemented its importance as a foundational element in the design and development of novel therapeutic agents. researchgate.netbohrium.com

Overview of Substituted Quinazolines as Promising Molecular Frameworks in Drug Discovery

The true therapeutic potential of the quinazoline scaffold is unlocked through the strategic placement of various substituents around the core ring system. nih.gov The nature and position of these substituents can dramatically influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. nih.gov For instance, substitutions at the 2, 4, 6, and 7-positions of the quinazoline ring have been extensively explored and shown to be critical for eliciting specific pharmacological responses. mdpi.com

A prime example of the success of substituted quinazolines is in the field of oncology. Several clinically approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. scielo.brnih.gov These drugs function as tyrosine kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells. mdpi.com The strategic substitution on the quinazoline core allows for high-affinity and selective binding to the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase. scielo.br Beyond cancer, substituted quinazolines have been developed as treatments for hypertension (e.g., prazosin, doxazosin) and other conditions, highlighting the broad applicability of this molecular framework in drug discovery. scielo.brfrontiersin.org The ease of synthesis and the potential for diverse functionalization continue to make substituted quinazolines a focal point of research for new therapeutic agents. nih.govbohrium.com

Contextualization of 4-chloro-N,N-dimethylquinazolin-6-amine: Structural Peculiarities and Academic Research Relevance

Within the vast landscape of substituted quinazolines, 4-chloro-N,N-dimethylquinazolin-6-amine presents a unique combination of structural features that suggest significant potential for academic and industrial research. The key structural peculiarities of this compound are:

The Quinazoline Core: As discussed, this provides a robust and biologically relevant foundation.

A Chlorine Atom at the 4-Position: The chloro group at this position is a particularly important feature. It acts as a reactive handle, susceptible to nucleophilic substitution reactions. nih.gov This allows for the straightforward synthesis of a wide array of 4-substituted quinazoline derivatives, such as the aforementioned 4-anilinoquinazolines. nih.gov The chlorine atom itself can also contribute to the biological activity of the molecule.

An N,N-dimethylamino Group at the 6-Position: The dimethylamino group is an electron-donating group that can influence the electronic properties of the quinazoline ring system. This can impact the molecule's binding affinity to biological targets and its pharmacokinetic properties. The presence of an amino group at this position is a common feature in many biologically active quinazolines.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

4-chloro-N,N-dimethylquinazolin-6-amine |

InChI |

InChI=1S/C10H10ClN3/c1-14(2)7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,1-2H3 |

InChI Key |

GULWCNREULWKAM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=CN=C2Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Chloro N,n Dimethylquinazolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For a compound like 4-chloro-N,N-dimethylquinazolin-6-amine, ¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their chemical environments, and their proximity to one another. The expected signals would correspond to the aromatic protons on the quinazoline (B50416) ring system and the protons of the N,N-dimethylamino group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position on the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization states. The chemical shifts of the carbons in the quinazoline ring and the dimethylamino group would be characteristic of their electronic environments.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings, helping to piece together the arrangement of protons on the aromatic ring. HSQC spectra would correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.

Table 1: Hypothetical ¹H NMR Data for 4-chloro-N,N-dimethylquinazolin-6-amine (Note: This table is for illustrative purposes only as no experimental data was found.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | N(CH₃)₂ |

Table 2: Hypothetical ¹³C NMR Data for 4-chloro-N,N-dimethylquinazolin-6-amine (Note: This table is for illustrative purposes only as no experimental data was found.)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic C |

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-N |

| Data not available | N(CH₃)₂ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For 4-chloro-N,N-dimethylquinazolin-6-amine, a high-resolution mass spectrum (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern in the molecular ion peak, with the M+ and M+2 peaks having a ratio of approximately 3:1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint.

The IR spectrum of 4-chloro-N,N-dimethylquinazolin-6-amine would be expected to show several key absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C and C=N stretching vibrations characteristic of the quinazoline ring system, and C-N stretching vibrations from the dimethylamino group. The presence of the C-Cl bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Hypothetical IR Absorption Bands for 4-chloro-N,N-dimethylquinazolin-6-amine (Note: This table is for illustrative purposes only as no experimental data was found.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Aliphatic C-H stretch |

| Data not available | Data not available | C=N stretch (quinazoline) |

| Data not available | Data not available | C=C stretch (aromatic) |

| Data not available | Data not available | C-N stretch |

| Data not available | Data not available | C-Cl stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of 4-chloro-N,N-dimethylquinazolin-6-amine could be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms and provide precise measurements of the geometric parameters of the quinazoline ring and the substituent groups. The analysis would also reveal information about the packing of the molecules in the crystal lattice and any significant intermolecular forces, such as hydrogen bonds or π-π stacking interactions.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro N,n Dimethylquinazolin 6 Amine

Quantum Chemical Calculations: Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 4-chloro-N,N-dimethylquinazolin-6-amine, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. These calculations provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, offering a view of the electron distribution. The charge distribution in 4-chloro-N,N-dimethylquinazolin-6-amine influences its intermolecular interactions and its ability to act as a ligand for biological targets. The electronegative chlorine atom at the 4-position and the nitrogen atoms within the quinazoline (B50416) ring and the dimethylamino group are expected to carry negative partial charges, while the adjacent carbon atoms are likely to be electron-deficient.

Table 1: Predicted Mulliken Charges for Selected Atoms of 4-chloro-N,N-dimethylquinazolin-6-amine (Note: The following data is illustrative and would be derived from specific quantum chemical calculations.)

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| Cl (Position 4) | -0.25 |

| N (Position 1) | -0.30 |

| N (Position 3) | -0.35 |

| N (of N,N-dimethyl) | -0.40 |

| C (Position 4) | +0.15 |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 4-chloro-N,N-dimethylquinazolin-6-amine involves identifying the stable arrangements of its atoms and the energy barriers between them. The rotation around the single bond connecting the dimethylamino group to the quinazoline ring is a key flexible point.

Exploring the potential energy surface helps to identify the global minimum energy conformation, which is the most stable state of the molecule. This analysis can be performed using systematic or stochastic search methods combined with quantum mechanics or molecular mechanics calculations. Understanding the preferred conformations is critical for predicting how the molecule will bind to a receptor.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as 4-chloro-N,N-dimethylquinazolin-6-amine, and its biological target, typically a protein. These simulations model the movements of atoms over time, offering insights into the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding.

For instance, MD simulations could be used to study the binding of this compound to the ATP-binding site of a kinase, a common target for quinazoline-based inhibitors. The simulations would reveal the stability of the binding pose predicted by molecular docking and highlight the specific amino acid residues that are crucial for the interaction.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and selectivity of 4-chloro-N,N-dimethylquinazolin-6-amine. Reactivity indices derived from conceptual DFT, such as Fukui functions, can identify the most reactive sites for nucleophilic and electrophilic attack. The chlorine atom at the 4-position of the quinazoline ring is a potential site for nucleophilic substitution, a common reaction in the functionalization of such scaffolds. nih.gov

Predicting the selectivity of a compound for a specific biological target over others is a significant challenge in drug discovery. Computational approaches like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can be used to build 3D-QSAR models. These models correlate the structural features of a series of related compounds with their biological activity, helping to predict the selectivity profile of new molecules like 4-chloro-N,N-dimethylquinazolin-6-amine.

Table 2: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| 4-chloro-N,N-dimethylquinazolin-6-amine |

Chemical Reactivity and Derivatization Strategies for 4 Chloro N,n Dimethylquinazolin 6 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinazoline (B50416) Core

The quinazoline core is an electron-deficient heterocyclic system, which makes it susceptible to nucleophilic attack. The chlorine atom at the C4 position of 4-chloro-N,N-dimethylquinazolin-6-amine is particularly activated towards nucleophilic aromatic substitution (SNAr). This high reactivity is a cornerstone of its chemistry, providing a reliable method for introducing a wide array of functional groups at this position. mdpi.comnih.gov The C4 carbon atom of the quinazoline ring has a high LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the most electrophilic site and thus highly susceptible to nucleophilic attack. nih.govresearchgate.net

The SNAr reaction is the most employed procedure for the derivatization of 4-chloroquinazolines. nih.gov This transformation is widely utilized in the synthesis of novel bioactive compounds, including those with antitumor, antiviral, and antiparasitic properties. mdpi.com A diverse range of nucleophiles, including primary and secondary aliphatic amines, anilines, benzylamines, thiols, and azides, can readily displace the C4-chloro substituent. nih.govarkat-usa.orgresearchgate.net

Electron-rich amines, such as primary aliphatic amines, tend to react readily with 4-chloroquinazolines, often under mild conditions, to produce 4-aminoquinazolines in good yields. nih.gov Conversely, reactions involving less nucleophilic, electron-poor amines may require longer reaction times or harsher conditions to achieve comparable yields. nih.gov Microwave-assisted protocols have been developed to accelerate these reactions, often allowing for the rapid and efficient synthesis of 4-anilinoquinazoline (B1210976) libraries in a mixture of solvents like THF and water. nih.gov

Below is a table summarizing typical SNAr reactions on the 4-chloroquinazoline (B184009) scaffold.

| Nucleophile Category | Specific Nucleophile Example | Typical Reaction Conditions | Product Type |

| Primary Aliphatic Amines | Butylamine | Heating (120-130 °C), neat | N-butyl-quinazolin-4-amine derivative |

| Secondary Aliphatic Amines | Pyrrolidine | Heating (100 °C) with KF | 4-(pyrrolidin-1-yl)quinazoline derivative researchgate.net |

| Anilines | Substituted Anilines | Isopropanol, reflux; or Microwave, THF/H₂O | 4-anilinoquinazoline derivative nih.gov |

| Benzylamines | Benzylamine | Mild conditions | 4-(benzylamino)quinazoline derivative arkat-usa.org |

| Azides | Sodium Azide | N-methylpyrrolidone, room temperature | 4-azidoquinazoline derivative arkat-usa.orgresearchgate.net |

| Thiols | Thiophenol | Triethylamine | 4-(phenylthio)quinazoline derivative arkat-usa.orgresearchgate.net |

Functional Group Interconversions of Amino and Chloro Substituents

The chloro and dimethylamino groups of 4-chloro-N,N-dimethylquinazolin-6-amine are key handles for functional group interconversions, enabling further structural modifications.

Chloro Substituent: The primary and most significant functional group interconversion for the C4-chloro group is its displacement via the SNAr reactions detailed previously. This substitution is not merely a derivatization but a fundamental conversion of an aryl chloride to various other functional classes, including secondary and tertiary amines, ethers (using alcohol nucleophiles), thioethers, and azides. arkat-usa.org The high efficiency and broad scope of this reaction make it the principal strategy for modifying this part of the molecule.

N,N-dimethylamino Substituent: The N,N-dimethylamino group at the C6 position is generally stable under the conditions used for SNAr at the C4 position. While the scientific literature extensively covers modifications at the C4 position, specific functional group interconversions for the 6-(N,N-dimethylamino) group on this particular scaffold are less documented. However, based on established organic chemistry principles, several plausible transformations could be explored for derivatization. These could include:

Oxidation: Treatment with an oxidant like m-CPBA could potentially convert the dimethylamino group to an N-oxide, altering the electronic properties and solubility of the molecule.

Demethylation: Certain reagents are known to selectively demethylate aryl-N,N-dimethylamines, which would yield the corresponding N-methylamino or primary amino group at the C6 position. This would open up new avenues for derivatization, such as acylation or alkylation at the newly formed N-H bond.

These potential interconversions represent theoretical pathways for creating additional diversity from the 4-chloro-N,N-dimethylquinazolin-6-amine scaffold.

Regioselective Modifications and Scaffold Diversification

Regioselectivity is a critical aspect of the derivatization of polysubstituted heterocyclic systems. For quinazoline derivatives, the reactivity of different positions on the ring can vary significantly, allowing for controlled, site-selective modifications.

In the case of 4-chloro-N,N-dimethylquinazolin-6-amine, SNAr reactions exhibit exceptionally high regioselectivity for the C4 position. mdpi.comnih.gov Theoretical studies based on Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazolines confirm that the C4 position is electronically favored for nucleophilic attack over the C2 position. nih.govresearchgate.net This inherent electronic bias ensures that nucleophiles will almost exclusively displace the chlorine atom at C4, leaving the rest of the molecule intact. This predictable regioselectivity is invaluable for synthetic design, as it allows for the installation of a desired substituent at C4 without the need for protecting groups at other positions and avoids the formation of isomeric mixtures. nih.gov

This high degree of regioselectivity is the foundation for scaffold diversification. A common strategy involves:

Initial C4 Modification: A diverse range of functional groups are introduced at the C4 position via SNAr.

Further Derivatization: The newly introduced functional group at C4 can itself be modified. For example, if a primary amine is introduced, it can be subsequently acylated or alkylated.

Modification at Other Positions: Once the C4 position is substituted, subsequent reactions can be directed to other sites. For instance, if the quinazoline core has other modifiable positions (e.g., a halogen at C2 or C7), these can be targeted in a stepwise fashion, leading to highly complex and diverse molecular architectures. nih.gov

Exploration of New Synthetic Pathways for Analogues

The development of new synthetic pathways is crucial for creating analogues of 4-chloro-N,N-dimethylquinazolin-6-amine for various research applications. The most direct and powerful strategy for generating a library of analogues is through the systematic variation of the nucleophile in the SNAr reaction at the C4 position. nih.gov

By reacting the parent compound with a diverse panel of amines (aliphatic, aromatic, cyclic, acyclic), a large number of N4-substituted analogues can be rapidly synthesized. nih.gov This approach has been successfully used to prepare libraries of novel 4-anilinoquinazolines for screening as potential therapeutic agents. nih.gov The use of microwave-assisted synthesis can further accelerate this process, making it a highly efficient method for analogue generation. nih.govnih.gov

Beyond simple substitution at the C4 position, new pathways can be explored by modifying the core quinazoline synthesis itself. General synthetic routes to quinazolines often involve the cyclization of anthranilamide or related precursors. nih.govnih.gov By using variously substituted anthranilamides as starting materials, diversity can be introduced onto the benzo portion of the quinazoline ring. For instance, starting with an anthranilamide bearing a different substituent at the position corresponding to C6 would yield analogues with variations at that site. Following the construction of the substituted quinazolin-4-one intermediate, chlorination with an agent like phosphorus oxychloride (POCl₃) yields the key 4-chloroquinazoline precursor, which can then undergo SNAr to complete the synthesis of the desired analogue. nih.gov This multi-stage approach allows for systematic structural modifications at various points in the molecular scaffold.

Preclinical Biological Investigations of 4 Chloro N,n Dimethylquinazolin 6 Amine and Analogues

In Vitro Anti-proliferative and Cytotoxic Activities in Cultured Cell Lines

The anti-proliferative and cytotoxic effects of quinazoline (B50416) derivatives have been extensively evaluated against a wide array of human cancer cell lines. These studies consistently demonstrate the potential of this chemical class to inhibit cancer cell growth, although the potency can vary significantly depending on the specific substitutions on the quinazoline core.

Analogues of 4-chloro-N,N-dimethylquinazolin-6-amine have shown promising activity against various cancer cell lines. For instance, a series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620). One analogue, DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), exhibited significant anticancer efficacy and selectivity in CRC cell lines, with IC50 values of 8.50 ± 2.53 µM in HCT116, 5.80 ± 0.92 µM in HT29, and 6.15 ± 0.37 µM in SW620 cells nih.govnih.gov. In another study, novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their antitumor activity in A549, PC-3, and SMMC-7721 human cancer cell lines, demonstrating the broad-spectrum potential of the quinazoline scaffold nih.gov.

Furthermore, the cytotoxic effects of some quinazolinone derivatives have been tested against lung cancer (SKLU-1), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines, with some compounds showing significant cytotoxic effects nih.gov. The substitution pattern on the quinazoline ring has been shown to be crucial for activity. For example, studies on 2,4-disubstituted quinazolines revealed that certain substitutions led to moderate to good growth inhibition against MDA-MB-231, MCF-7, PC-3, HGC-26, and MGC-803 cancer cells mdpi.com.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| DW-8 | HCT116 | Colorectal Cancer | 8.50 ± 2.53 |

| DW-8 | HT29 | Colorectal Cancer | 5.80 ± 0.92 |

| DW-8 | SW620 | Colorectal Cancer | 6.15 ± 0.37 |

| Compound 8h | SKLU-1 | Lung Cancer | 23.09 (µg/mL) |

| Compound 8h | MCF-7 | Breast Cancer | 27.75 (µg/mL) |

| Compound 8h | HepG-2 | Liver Cancer | 30.19 (µg/mL) |

Evaluation of Tubulin Polymerization Inhibition

One of the key mechanisms by which certain quinazoline derivatives exert their anti-proliferative effects is through the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin nih.govnih.gov. For example, the quinazoline derivative MPC-6827 was identified as a tubulin polymerization inhibitor that disrupts mitotic division and blocks cells in the G2-M phase of the cell cycle nih.gov. Another study reported the discovery of novel quinazoline derivatives that effectively inhibited microtubule polymerization by targeting the colchicine binding site nih.gov. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) also demonstrated the ability to inhibit tubulin polymerization nih.gov.

The inhibitory concentration (IC50) for tubulin assembly for some of these compounds has been determined to be in the micromolar range. For instance, compound 5f, a 4-(N-cycloamino)quinazoline, showed significant potency against tubulin assembly with an IC50 of 0.77 µM nih.gov.

| Compound | Activity | IC50 (µM) | Binding Site |

|---|---|---|---|

| MPC-6827 | Inhibitor | Not specified | Not specified |

| MPI-0441138 | Inhibitor | Not specified | Not specified |

| Compound 5f | Inhibitor | 0.77 | Colchicine site |

| Q19 | Inhibitor | Not specified | Colchicine site |

Assessment of Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several quinazoline derivatives have demonstrated anti-angiogenic properties, primarily through the inhibition of key signaling pathways involved in this process.

Research has shown that certain 2,4-disubstituted quinazoline derivatives can inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs) nih.gov. One particular compound, 11d, exhibited potent anti-angiogenesis activity in the chick embryo chorioallantoic membrane (CAM) assay nih.gov. Another study found that a quinazoline derivative, also designated 11d, acted as a novel angiogenesis inhibitor by inhibiting VEGFR2 and blocking the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway nih.govmums.ac.ir.

The anti-angiogenic potential of these compounds is often linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor tyrosine kinase in the angiogenesis pathway mdpi.commdpi.comnih.gov.

Inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., EGFR, VEGFR-2, PDGFR-β)

The quinazoline scaffold is a well-established pharmacophore for the development of receptor tyrosine kinase (RTK) inhibitors. Many clinically approved cancer drugs, such as gefitinib and erlotinib, are based on this structure and target the epidermal growth factor receptor (EGFR).

Numerous studies have reported the synthesis and evaluation of quinazoline derivatives as inhibitors of various RTKs. For instance, novel quinazolin-4(3H)-one derivatives have been designed and synthesized to inhibit EGFR, with some compounds showing potent inhibitory activity with IC50 values in the nanomolar range nih.gov. The 4-anilinoquinazoline moiety is a common feature in many EGFR inhibitors nih.govfrontiersin.org.

In addition to EGFR, quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis nih.govbenthamscience.comtandfonline.com. Some compounds have shown dual inhibitory activity against both EGFR and VEGFR-2 mdpi.com. The inhibitory activity of these compounds is often attributed to their ability to bind to the ATP-binding site of the kinase domain mdpi.com. There is also evidence of quinazoline derivatives inhibiting platelet-derived growth factor receptor beta (PDGFR-β) nih.gov.

| Compound | Target RTK | IC50 |

|---|---|---|

| Compound 6d | EGFR | 0.069 ± 0.004 µM |

| Compound 24 | EGFRwt | A549: 6.54 µM, A431: 4.04 µM |

| Compound 8 | EGFRwt | 0.8 nM |

| Compound 8 | EGFRT790M/L858R | 2.7 nM |

| Compound 11d | VEGFR-2 | 5.49 µM |

| SQ2 | VEGFR-2 | 0.014 µM |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Many quinazoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

Studies have demonstrated that certain quinazoline derivatives can induce apoptosis by arresting the cell cycle, typically at the G1 or G2/M phase nih.govnih.govmdpi.com. This cell cycle arrest is often followed by the activation of caspases, a family of proteases that execute the apoptotic program nih.govtandfonline.comresearchgate.net. For example, the compound DW-8 was found to induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 nih.gov.

The induction of apoptosis by quinazoline derivatives is also associated with changes in the expression of pro-apoptotic and anti-apoptotic proteins. Several studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2 nih.govmdpi.comnih.gov. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM in T47D cells nih.gov.

Modulation of Efflux Pumps (e.g., ABC Transporter Pgp-1)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux drugs from cancer cells. Some quinazoline derivatives have been investigated for their ability to modulate the activity of these efflux pumps.

Research has shown that certain 4-indolyl quinazoline derivatives can act as highly effective and orally active P-gp inhibitors, thereby reversing MDR to chemotherapeutic agents like paclitaxel and colchicine acs.orgnih.gov. One such compound, YS-370, was found to bind directly to P-gp and increase the intracellular accumulation of paclitaxel acs.orgnih.gov. Another study identified a cyclopropyl-containing quinazolinamine as a dual inhibitor of both P-gp and another ABC transporter, breast cancer resistance protein (BCRP) researchgate.net. The ability of these compounds to inhibit efflux pumps suggests their potential use in combination with conventional chemotherapy to overcome drug resistance nih.govresearchgate.net. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was shown to be effective in cells overexpressing the ABC transporter Pgp-1 nih.gov.

Anti-inflammatory Activity and Cyclooxygenase (COX) Enzyme Inhibition

In addition to their anticancer properties, some quinazoline derivatives have demonstrated anti-inflammatory activity. This is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins.

Several studies have explored the potential of quinazolines as COX inhibitors. Some derivatives have shown selective inhibition of COX-1 or COX-2 nih.govacs.orgresearchgate.net. For example, a series of 2,4,7-substituted quinazolines were prepared and tested for their inhibitory activity toward COX-1 and COX-2, with some compounds exhibiting excellent and selective COX-1 inhibition nih.govacs.org. Other studies have focused on developing selective COX-2 inhibitors, as this isoform is often upregulated in inflammatory conditions and cancer mdpi.comtandfonline.com. The anti-inflammatory and analgesic activities of these compounds have been evaluated in various in vivo models mdpi.com.

| Compound | Target COX Isoform | IC50 |

|---|---|---|

| Compound 9b | COX-1 | 21.1 nM (in the presence of 250 nM AA) |

| Quinazoline derivatives (Sakr et al.) | COX-1 | 98–100 µM |

| Quinazoline derivatives (Sakr et al.) | COX-2 | 0.39–1.87 µM |

In Vivo Efficacy Studies in Preclinical Models (e.g., Murine Xenograft Tumor Models)

Several studies have highlighted the in vivo antitumor effects of novel quinazoline derivatives. For instance, new covalent quinazoline inhibitors, specifically (E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (compound 6d) and (E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-4-(dimethyl-amino)but-2-enamide (compound 6h), were evaluated for their in vivo antitumor efficacy in NCI-H1975 mice xenografts. nih.gov These compounds were designed as irreversible dual EGFR/HER2 inhibitors to overcome resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). nih.gov

In a different study, a novel 4-hydroxyquinazoline derivative, designated as B1, was assessed for its in vivo anti-tumor efficacy in an HCT-15 nude mouse xenograft model. mdpi.com The results from this study provided evidence for the in vivo therapeutic potential of this particular quinazoline analogue. mdpi.com Furthermore, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized, with compound 20 from this series showing moderate in vivo pharmacokinetic properties, suggesting its potential for further development. nih.govnih.gov These studies collectively underscore the significance of the quinazoline scaffold in the development of novel therapeutic agents with promising in vivo activity in preclinical cancer models.

Table 2: In Vivo Efficacy of Selected Quinazoline Analogues in Murine Xenograft Models

| Compound | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| (E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (6d) | NCI-H1975 (NSCLC) | Demonstrated in vivo antitumor efficacy. | nih.gov |

| (E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-4-(dimethyl-amino)but-2-enamide (6h) | NCI-H1975 (NSCLC) | Showed in vivo antitumor efficacy. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Chloro N,n Dimethylquinazolin 6 Amine Analogues

Impact of Substituents at the N,N-Dimethylamino Moiety

The N,N-dimethylamino group, typically found at the 4-position of the quinazoline (B50416) ring in many active analogues, plays a significant role in the molecule's interaction with its biological targets. Studies on various 4-amino quinazoline derivatives have shown that the nature of the substituent on the amino group is a key determinant of activity.

Research into a series of 4-amino-2-cyclohexylaminoquinazolines and 4-dimethylamino quinazolines as melanin-concentrating hormone receptor 1 (MCHR1) antagonists has highlighted the importance of this moiety. The N-substituted amino quinazoline compounds, in general, demonstrate a strong affinity for human MCHR1, leading to high inhibitory values (IC50) nih.gov. Alterations to the dimethylamino group, such as replacing it with larger cyclic amines like pyrrolidine, morpholine, or hydroxypiperidine, have been explored to optimize properties like metabolic stability and oral bioavailability while maintaining potent anti-obesity activity nih.gov.

The following table summarizes the impact of modifications at the 4-amino position on biological activity.

| Compound Series | Modification at 4-Position | Observed Biological Activity |

| 4-Aminoquinazoline Derivatives | N,N-dimethylamino | MCHR1 Antagonism nih.gov |

| 4-Aminoquinazoline Derivatives | Pyrrolidino, Morpholino | MCHR1 Antagonism, Anti-obesity nih.gov |

| 2,4-Disubstituted Quinazolines | 4-(2-(Dimethylamino)ethoxy) | Anti-influenza Virus Activity mdpi.com |

| Quinazoline-2,4-diamines | N-substituted amino | AGNH Inhibition digitellinc.com |

Influence of Halogen (Chlorine) Position and Nature on Biological Activity

The presence, nature, and position of a halogen substituent on the quinazoline core are critical factors that modulate the biological activity of its derivatives. The chlorine atom in 4-chloro-N,N-dimethylquinazolin-6-amine is a key feature, and its manipulation has been a focal point of SAR studies.

Studies have consistently shown that the presence of a halogen at the 6-position can enhance anticancer and antimicrobial activities nih.gov. For example, 6-substituted-4-anilinoquinazolines have been investigated as irreversible epidermal growth factor receptor (EGFR) inhibitors nih.gov. However, the specific halogen matters; while a chloro or bromo group at position 6 is often favorable, an iodo-group at the same position was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines nih.gov.

The position of the halogen is equally important. Structure-activity relationship studies of quinazolinone derivatives have revealed that the presence of a halogen atom at positions 6 and 8 can significantly improve their antimicrobial properties nih.gov. Specifically, the introduction of iodine at both the 6 and 8 positions has been shown to markedly improve antibacterial activity nih.gov. In the context of 4-anilinoquinazolines, the chlorine at the 4-position serves as a crucial reactive handle for synthesis, allowing for the introduction of various amine substituents nih.govmdpi.com.

The table below illustrates the influence of halogen substitutions on the activity of quinazoline derivatives.

| Quinazoline Core Position | Halogen Substituent | Impact on Biological Activity | Compound Class |

| 6 | Chloro, Bromo | Promotes anticancer/antimicrobial activity nih.gov | 4-Anilinoquinazolines |

| 6 | Iodo | Detrimental to antimicrobial activity nih.gov | 2,4,6-Trisubstituted quinazolines |

| 6 and 8 | Halogen (general) | Improves antimicrobial activity nih.gov | Quinazolinones |

| 6 and 8 | Iodine | Significantly improves antibacterial activity nih.gov | N3-sulfonamide substituted quinazolinones |

Role of Substituents at Quinazoline Core Positions (e.g., Position 2, Position 6, Position 7)

Beyond the 4- and 6-positions, substitutions at other points on the quinazoline core, particularly at positions 2 and 7, are instrumental in defining the pharmacological profile of the analogues. A diverse range of functional groups at these positions has been shown to impart activities spanning from anticancer to anti-inflammatory effects.

Position 2: The introduction of substituents at the 2-position often leads to a significant shift in biological activity. For example, incorporating an imidazole group at this position can yield compounds with potent anti-inflammatory functions nih.gov. In other cases, having methyl or thiol groups at position 2 is considered essential for antimicrobial activity in quinazolinone derivatives nih.gov. For anticancer activity, particularly against EGFR, the nature of the group at position 2 can be fine-tuned. While many potent inhibitors are unsubstituted at this position, some studies have explored substitutions to modulate selectivity and potency nih.gov.

Position 6 and 7: These positions on the benzene (B151609) ring portion of the quinazoline core are frequently modified to enhance potency and pharmacokinetic properties. Small, electron-donating groups at the 6- and/or 7-positions, such as methoxy groups, have been found to be beneficial for the inhibitory activity of certain quinazoline series nih.gov. Structural modifications at both the 6- and 7-positions of the quinazoline core have led to the discovery of potent multi-kinase inhibitors with effective anti-proliferative activity against various cancer cell lines mdpi.com. In the development of EGFR inhibitors, the 6,7-dimethoxy substitution pattern is a common feature in highly potent molecules nih.gov.

The following table summarizes the effects of substituents at various core positions.

| Position | Substituent Type | Resulting Biological Activity |

| 2 | Imidazole | Anti-inflammatory nih.gov |

| 2 | Methyl, Thiol | Essential for antimicrobial activity nih.gov |

| 2 | Substituted Phenyl/Naphthyl | Antiproliferative nih.gov |

| 6, 7 | Small electron-donating groups (e.g., -OCH3) | Beneficial for inhibitory activity, anticancer nih.govmdpi.com |

| 6 | Halogens, Electron-rich groups | Anticancer, Antimicrobial nih.gov |

| 8 | Halogen | Improves antimicrobial activity nih.gov |

Conformational Flexibility and its Contribution to SAR

The three-dimensional shape and conformational flexibility of a molecule are paramount to its ability to bind effectively to a biological target. In the realm of quinazoline derivatives, modulating the molecule's rigidity and rotational freedom is a key strategy in drug design.

Molecular dynamics (MD) simulations are often employed to understand the conformational fluctuations of quinazoline ligands within the binding pocket of a receptor tandfonline.com. These studies reveal that interactions are dynamic and that the ability of a ligand to adopt a low-energy, favorable conformation is crucial for high-affinity binding.

| SAR Strategy | Example | Effect on Biological Activity |

| Increasing Linker Flexibility | Insertion of thiophene-2-ylmethanamine at C-4 nih.gov | Improved antiproliferative activity (EGFR inhibition) |

| Adopting Specific Conformation | "U-shaped" conformation in active site nih.gov | Potent MMP-13 inhibition |

| Studying Dynamic Binding | Molecular Dynamics (MD) simulations tandfonline.com | Understanding conformational changes upon binding |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design methods such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable tools for elucidating the SAR of quinazoline derivatives. tandfonline.com These computational techniques identify the key chemical features responsible for biological activity and use this information to design novel, more potent compounds.

A typical pharmacophore model for a series of inhibitors consists of a set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. For quinazoline-based acetylcholinesterase inhibitors (AChEIs), a validated pharmacophore model was used as a 3D query to screen large chemical databases, leading to the identification of novel hit compounds tandfonline.comnih.gov.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the 3D properties (steric, electrostatic, hydrophobic fields) of a set of aligned molecules and their biological activities nih.gov. The resulting contour maps provide a visual representation of the SAR, indicating regions where modifications are likely to increase or decrease activity tandfonline.comnih.gov. For example, these models might highlight that a bulky, electropositive substituent is favored at one position, while a small, hydrogen-bond accepting group is preferred at another. Such models have been successfully applied to various classes of quinazoline and quinazolinone derivatives to guide the design of new anti-inflammatory agents and MMP-13 inhibitors nih.govnih.gov.

These ligand-based approaches are powerful for:

Establishing a relationship between chemical features and biological activity tandfonline.com.

Exploring the structural requirements for developing new drug molecules tandfonline.com.

Virtually screening compound libraries to identify novel active scaffolds nih.gov.

Guiding the structural modification of existing leads to improve potency tandfonline.com.

Mechanistic Elucidation of Biological Action of 4 Chloro N,n Dimethylquinazolin 6 Amine

Detailed Interaction with Molecular Targets (e.g., Tubulin Colchicine-Binding Site)

The primary molecular target for many anticancer quinazoline (B50416) derivatives is tubulin, the protein subunit of microtubules. These microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for antimitotic agents. 4-chloro-N,N-dimethylquinazolin-6-amine and its analogs are thought to exert their effects by interacting with the colchicine-binding site on β-tubulin. nih.gov

This binding site is located at the interface between the α- and β-tubulin monomers within a heterodimer. acs.org The binding of a ligand to this site physically obstructs the curved-to-straight conformational change that tubulin must undergo to polymerize into microtubules. mdpi.com This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to a halt in cell division. acs.org

The interaction is stabilized by specific amino acid residues within the binding pocket. For instance, molecular modeling of similar quinazoline compounds shows that key amino acids like Cys241 on the β-tubulin H7 helix can form hydrogen bonds with the ligand. acs.org The quinazoline ring structure fits into this pocket, and its various substituents can form additional hydrophobic and hydrophilic interactions, enhancing the binding affinity and potency of the inhibition. nih.gov The disruption of microtubule dynamics is a hallmark of agents that bind at the colchicine (B1669291) site, leading to the downstream cellular effects discussed below. nih.gov

Analysis of Cell Cycle Perturbations and Apoptotic Pathway Activation

By disrupting microtubule formation, 4-chloro-N,N-dimethylquinazolin-6-amine and related compounds trigger the spindle assembly checkpoint, leading to a halt in the cell cycle, typically at the G2/M phase. mdpi.com This arrest prevents cells with a compromised mitotic spindle from proceeding through mitosis, effectively stopping proliferation.

Studies on closely related 4-anilinoquinazoline (B1210976) analogues have demonstrated this effect. For example, the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was shown to cause a significant increase in the population of SW620 colorectal cancer cells in the G2 phase of the cell cycle. nih.gov This cell cycle arrest is a direct consequence of the microtubule disruption caused by the compound. nih.govnih.gov

Prolonged mitotic arrest ultimately leads to the activation of the apoptotic, or programmed cell death, pathways. The activation is often mediated through the intrinsic apoptotic pathway. nih.govnih.gov This pathway is characterized by the activation of caspase-9 and the subsequent activation of executioner caspases-3 and 7, leading to nuclear fragmentation and cell death. nih.gov The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. nih.gov

Table 1: Effect of a Related Quinazoline Analog (DW-8) on Cell Cycle Distribution

| Treatment Group | % of Cells in G2 Phase | Fold Increase vs. Control |

| Control | ~15% | 1.0 |

| DW-8 (10 µM) | ~85% | ~5.7 |

| DW-8 (30 µM) | ~81% | ~5.4 |

| Data derived from studies on SW620 cells, illustrating the significant G2 phase arrest induced by a structurally similar compound. nih.gov |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com This method is widely used in drug design to understand the molecular interactions between a ligand, such as 4-chloro-N,N-dimethylquinazolin-6-amine, and its protein target. lums.ac.ir

For quinazoline derivatives targeting proteins, docking studies can elucidate the specific binding mode and predict the binding energy, which is an indicator of the affinity of the compound for the target. In studies of various N-phenyl-6-chloro-quinolone derivatives, induced-fit docking (IFD) has been used to show how these compounds occupy the binding site of protein kinases like PI3Kα and interact with key residues. mdpi.com Similarly, docking simulations of N,2-diphenylquinazolin-4-amine derivatives with DNA gyrase have calculated binding energies (dock scores) ranging from -3.05 to -6.13 kcal/mol, with more negative values indicating stronger predicted interactions. lums.ac.ir

These computational models can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazoline scaffold and the amino acid residues of the target protein's active site. lums.ac.irnih.gov For 4-chloro-N,N-dimethylquinazolin-6-amine targeting the colchicine site of tubulin, docking would likely predict interactions with residues such as Cys241, Leu252, and Leu255, similar to other quinazoline-based tubulin inhibitors. acs.org

Table 2: Example Docking Scores for Quinazoline Derivatives Against a Protein Target

| Compound ID | Target Protein | Docking Score (kcal/mol) |

| Derivative 3a | DNA Gyrase | -5.75 |

| Derivative 3b | DNA Gyrase | -5.92 |

| Derivative 3c | DNA Gyrase | -6.13 |

| Derivative 3g | DNA Gyrase | -5.87 |

| Illustrative data from a study on N,2-diphenylquinazolin-4-amine derivatives to demonstrate the output of molecular docking simulations. lums.ac.ir |

Protein Kinase Inhibition Profiles and Downstream Signaling Pathway Analysis

In addition to tubulin, the quinazoline core structure is a well-established scaffold for potent inhibitors of protein kinases. researchgate.net Many kinase inhibitors function by competing with ATP for binding at the enzyme's active site. nih.gov A series of substituted 6-arylquinazolin-4-amines were found to be ATP-competitive inhibitors of cdc2-like kinases (Clk), with molecular docking suggesting that inhibition occurs through binding at the kinase hinge region. nih.gov

Given its structure, 4-chloro-N,N-dimethylquinazolin-6-amine has the potential to inhibit various protein kinases involved in cancer cell proliferation and survival. The 4-aminoquinazoline scaffold is a key feature of several approved tyrosine kinase inhibitors (TKIs). researchgate.net For example, other 4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase, which is involved in a crucial signaling pathway for cancer development. nih.gov

Inhibition of these kinases would disrupt downstream signaling pathways that are often hyperactivated in cancer. For instance, inhibiting a kinase like c-Met would block the HGF/c-Met signaling pathway, which is vital for tumor growth and metastasis. nih.gov The specific kinase inhibition profile of 4-chloro-N,N-dimethylquinazolin-6-amine would determine which signaling pathways are affected, potentially leading to a multi-faceted antitumor effect that complements its antimitotic activity.

Investigation of Tumor-Vascular Disrupting Effects

A significant number of compounds that bind to the colchicine site of tubulin also function as vascular-disrupting agents (VDAs). mdpi.comnih.gov VDAs selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow to the tumor core. This results in extensive secondary tumor necrosis. nih.gov

The mechanism is believed to involve the disruption of the microtubule cytoskeleton in endothelial cells, which are highly sensitive to tubulin inhibitors. This leads to changes in endothelial cell shape, increased vascular permeability, and ultimately the collapse of the tumor's blood supply. Combretastatin A-4 is a classic example of a colchicine-site binding ligand that acts as a potent VDA. mdpi.com

Given that 4-chloro-N,N-dimethylquinazolin-6-amine is predicted to interact with the colchicine binding site, it is plausible that it also possesses tumor-vascular disrupting properties. This dual mechanism of action—direct cytotoxicity to cancer cells via mitotic arrest and indirect cell killing via vascular shutdown—is a highly sought-after characteristic in cancer drug development. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of quinazoline (B50416) derivatives. Its versatility allows for the separation of the main compound from synthesis-related impurities and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinazoline compounds due to its suitability for separating moderately polar to nonpolar molecules. Method development for 4-chloro-N,N-dimethylquinazolin-6-amine involves the systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution.

Stationary Phase: A C18 (octadecyl silane) column is a typical starting point, offering excellent hydrophobic retention for the quinazoline ring structure. Columns with a particle size of 3 µm to 5 µm are commonly employed for standard analytical applications. sielc.com

Mobile Phase: The mobile phase generally consists of a mixture of an aqueous component and an organic modifier. Acetonitrile is often preferred over methanol due to its lower viscosity and better eluotropic strength. researchgate.net An acidic modifier, such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid, is typically added to the mobile phase at a low concentration (e.g., 0.1%). sielc.comionsource.com This helps to protonate silanol groups on the stationary phase, minimizing peak tailing, and ensures that amine functional groups are consistently protonated, leading to sharp, symmetrical peaks. ionsource.com

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities and to ensure the main compound is eluted with a reasonable retention time. ekb.eg

Detection: Ultraviolet (UV) detection is standard for quinazoline derivatives, as the heterocyclic ring system contains a strong chromophore. The detection wavelength is selected based on the UV spectrum of the compound to maximize sensitivity. For related quinazolinone derivatives, detection wavelengths around 231 nm have been utilized. nih.gov

Below is an interactive table summarizing typical starting parameters for an RP-HPLC method for a quinazoline derivative.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard stationary phase for hydrophobic compounds. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS compatibility. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. researchgate.net |

| Gradient | 5% to 95% B over 20 minutes | Elutes compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. ionsource.com |

| Detection | UV at 254 nm | General wavelength for aromatic compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

The compound 4-chloro-N,N-dimethylquinazolin-6-amine is an achiral molecule as it does not possess a stereocenter or any element of chirality. Therefore, direct analysis by chiral HPLC for the purpose of separating enantiomers is not applicable.

However, chiral HPLC is a critical technique in the broader context of pharmaceutical and chemical research where related quinazoline derivatives may be chiral. nih.gov Chiral separations are essential for ensuring the stereochemical purity of drug candidates, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. phenomenex.com The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can operate in normal-phase, reversed-phase, or polar-organic modes. nih.gov

In a hypothetical scenario where 4-chloro-N,N-dimethylquinazolin-6-amine is used as a reagent to react with a chiral molecule, the resulting diastereomeric products could be separated on a standard achiral HPLC column (an indirect chiral separation method). chiralpedia.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of 4-chloro-N,N-dimethylquinazolin-6-amine. It provides highly sensitive and specific data, enabling definitive molecular weight confirmation, structural elucidation of unknown impurities, and quantification at trace levels. researchgate.net

An RP-HPLC method, similar to the one described previously, is used to separate the components of a sample before they enter the mass spectrometer. The use of a volatile mobile phase modifier, such as formic acid or ammonium acetate, is crucial for compatibility with the MS interface. sielc.com

Ionization: Electrospray ionization (ESI) is the most common ionization technique for quinazoline derivatives, as it is a soft ionization method that typically produces an abundant protonated molecule [M+H]⁺ in positive ion mode. This allows for unambiguous determination of the molecular weight. soton.ac.uk

Mass Analysis: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements of the [M+H]⁺ ion. This data is used to determine the elemental composition, confirming the molecular formula and adding a high degree of confidence to the compound's identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): For structural confirmation and impurity identification, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. soton.ac.uk The fragmentation of the quinazoline core is often structure-dependent and can help in identifying the positions of substituents. soton.ac.uk

| Parameter | Expected Result | Purpose |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₄ | Fundamental chemical identity. |

| Monoisotopic Mass | 222.0672 | Calculated exact mass for HRMS. |

| ESI-MS Ion (Positive) | m/z 223.0750 [M+H]⁺ | Molecular weight confirmation. |

| Key MS/MS Fragments | Loss of CH₃, N(CH₃)₂, Cl | Structural elucidation and identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many quinazoline derivatives, including 4-chloro-N,N-dimethylquinazolin-6-amine, possess polar functional groups (amines) and have relatively high molecular weights, which limit their volatility and can lead to poor chromatographic performance on GC columns. iu.edu

To overcome these limitations, chemical derivatization is often employed. This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. iu.edujfda-online.com

Derivatization Reactions:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group. iu.edu

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to form amide derivatives. iu.edu

Analysis: The resulting derivative is more amenable to GC analysis, producing sharper peaks and allowing for separation from other derivatized impurities. The mass spectrometer provides fragmentation patterns that can be used to identify the original compound. For the related compound 4-chloroquinazoline (B184009), major fragments observed in GC-MS include ions at m/z 164 (molecular ion) and 129 (loss of chlorine). nih.gov This suggests that loss of the chlorine atom is a likely fragmentation pathway for derivatives of 4-chloro-N,N-dimethylquinazolin-6-amine as well.

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry is a straightforward, cost-effective, and reliable method for determining the concentration of 4-chloro-N,N-dimethylquinazolin-6-amine in solution, provided that it is the only component that absorbs light at the chosen wavelength. mdpi.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The development of a spectrophotometric assay involves several steps:

Solvent Selection: A suitable solvent that completely dissolves the compound and does not absorb in the same region is chosen. Ethanol or aqueous buffers are common choices for quinazoline derivatives. pharmjournal.ru

Determination of λmax: The UV-Vis spectrum of the compound is recorded to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes errors. mdpi.com For some quinazoline derivatives, λmax values have been observed between 360 nm and 400 nm. mdpi.com

Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of this plot is assessed by the correlation coefficient (R²), which should ideally be close to 0.999. nih.gov

Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

The method must be validated according to established guidelines to ensure it is fit for purpose. ugm.ac.id

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The ability to elicit results that are directly proportional to the concentration. | ≥ 0.999 nih.gov |

| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98.0% - 102.0% sapub.org |

| Precision (% RSD) | The degree of agreement among individual test results. | ≤ 2% ugm.ac.id |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Determined experimentally (e.g., Signal-to-Noise ratio of 3:1). mdpi.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined experimentally (e.g., Signal-to-Noise ratio of 10:1). mdpi.com |

Q & A

Q. How can substituent effects on the quinazoline core be systematically studied to improve metabolic stability?

- Design framework :

- LogP optimization : Introduce polar groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination. Monitor metabolic clearance in microsomal assays (human/rat liver S9 fractions) .

- Isotope labeling : Synthesize -labeled analogs for ADME profiling in preclinical models .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.